molecular formula C25H30ClN3 B12936466 [4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride

[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride

Cat. No.: B12936466
M. Wt: 413.9 g/mol
InChI Key: ZXJXZNDDNMQXFV-BVNCJLROSA-M
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Description

[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride is a complex organic compound with a unique structure that includes multiple aromatic rings and isotopically labeled methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the aromatic amines, followed by their methylation using isotopically labeled methyl iodide. The resulting methylated amines are then subjected to a series of condensation reactions to form the final product. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing the use of hazardous reagents and reducing waste. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., bromine). Reaction conditions such as temperature

Properties

Molecular Formula

C25H30ClN3

Molecular Weight

413.9 g/mol

IUPAC Name

[4-[bis[4-[di((113C)methyl)amino]phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-di((113C)methyl)azanium;chloride

InChI

InChI=1S/C25H30N3.ClH/c1-26(2)22-13-7-19(8-14-22)25(20-9-15-23(16-10-20)27(3)4)21-11-17-24(18-12-21)28(5)6;/h7-18H,1-6H3;1H/q+1;/p-1/i1+1,2+1,3+1,4+1,5+1,6+1;

InChI Key

ZXJXZNDDNMQXFV-BVNCJLROSA-M

Isomeric SMILES

[13CH3]N([13CH3])C1=CC=C(C=C1)C(=C2C=CC(=[N+]([13CH3])[13CH3])C=C2)C3=CC=C(C=C3)N([13CH3])[13CH3].[Cl-]

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-]

Origin of Product

United States

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